Methyl 4-(2-(4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamido)benzoate
Description
Methyl 4-(2-(4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamido)benzoate is a structurally complex small molecule featuring a 1,2,4-oxadiazole heterocycle substituted with a 4-fluorophenyl group, a piperidine ring, an acetamido linker, and a methyl benzoate ester. The 1,2,4-oxadiazole moiety is a nitrogen-oxygen heterocycle known for its metabolic stability and role in enhancing binding affinity in medicinal chemistry . This compound’s design suggests applications in drug discovery, particularly for targets requiring heterocyclic scaffolds (e.g., kinase inhibitors or antimicrobial agents).
Properties
IUPAC Name |
methyl 4-[[2-[4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN4O4/c1-31-23(30)17-4-8-19(9-5-17)25-20(29)14-28-12-10-16(11-13-28)22-26-21(27-32-22)15-2-6-18(24)7-3-15/h2-9,16H,10-14H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWLWYROQIDIGBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN2CCC(CC2)C3=NC(=NO3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-(4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamido)benzoate typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Piperidine Derivative Synthesis: The piperidine ring can be introduced via nucleophilic substitution reactions involving piperidine and suitable electrophiles.
Coupling Reactions: The final step involves coupling the oxadiazole and piperidine derivatives with a benzoate ester, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form different functional groups.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperidine ring would yield N-oxides, while reduction of the oxadiazole ring could lead to amine derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its interaction with specific receptors.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group and oxadiazole ring are key to its binding affinity and specificity. The compound may modulate the activity of these targets, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of Methyl 4-(2-(4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamido)benzoate can be contextualized against related compounds (Table 1). Key comparison points include heterocyclic core variations, substituent effects, and molecular properties.
Table 1. Structural and Functional Comparison of Similar Compounds
Key Findings:
Heterocyclic Core Variations: The target compound’s 1,2,4-oxadiazole core (vs. benzisoxazole in or benzoxazine in ) confers distinct electronic and metabolic stability profiles. Benzoxazine derivatives () exhibit fused heterocyclic systems, which may enhance binding to targets requiring planar aromatic interactions (e.g., serotonin receptors).
Substituent Effects: The methyl benzoate ester in the target compound increases polarity compared to L498-0448’s ethyl carboxylate, suggesting better aqueous solubility .
Molecular Weight and Druglikeness :
- The target compound’s estimated molecular weight (468.48 g/mol) exceeds Lipinski’s rule of five threshold, which may limit oral bioavailability. However, this is mitigated by its ester group, which could act as a prodrug moiety .
- Astemizole () demonstrates that fluorophenyl-piperidine motifs are viable in FDA-approved drugs, supporting the target compound’s scaffold for further optimization.
Synthetic Considerations :
- highlights established methods for synthesizing oxadiazole-containing compounds, suggesting feasible scalability for the target compound .
Biological Activity
Methyl 4-(2-(4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamido)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Key Features:
- Contains a piperidine moiety, which is often associated with various pharmacological activities.
- The 1,2,4-oxadiazole ring is known for its biological significance, particularly in medicinal chemistry.
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Inhibition of Enzymatic Activity : Studies have shown that oxadiazole derivatives can inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmission and has implications in treating neurological disorders .
- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against cancer cell lines like MCF-7 (breast cancer) and HCT 116 (colon cancer), suggesting potential use in chemotherapeutics .
- Antimicrobial Activity : Compounds with similar structures have been evaluated for their ability to combat various bacterial strains and fungi, indicating a broad spectrum of antimicrobial activity .
Biological Activity Data
Case Studies
- Cytotoxicity Evaluation :
- Neuroprotective Effects :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
